(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone
Description
This compound features a pyrazolo[5,1-b][1,3]oxazine core fused with a piperazine moiety substituted by a 2-hydroxyethyl group. Such structural attributes position it within a class of nitrogen-rich heterocycles explored for pharmacological applications, including CNS targeting and enzyme inhibition .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c18-8-7-15-3-5-16(6-4-15)13(19)11-10-12-17(14-11)2-1-9-20-12/h10,18H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKYKAXFLLBWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CCO)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo[5,1-b][1,3]oxazine core and a piperazine derivative. Its molecular formula is , and it features several functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazolo and oxazine classes exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this structure have shown effectiveness against various bacterial strains.
- Anticancer Properties : Studies suggest that derivatives can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some oxazine derivatives demonstrate potential in reducing inflammation.
Antimicrobial Activity
A study highlighted the antimicrobial properties of pyrazolo derivatives. The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| Same Compound | S. aureus | 8 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of similar pyrazolo compounds has been documented. For instance, one study found that certain derivatives inhibited the growth of HepG2 liver cancer cells with an IC50 value of 10 µM. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 10 |
| Another Pyrazolo Derivative | HCT116 | 6.9 |
This data indicates the compound's potential as an anticancer agent .
The biological activities are attributed to the interaction of the compound with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cancer cell signaling pathways.
- Receptor Modulation : It might interact with receptors implicated in inflammation and immune responses.
Case Studies
Several studies have evaluated the biological activity of related compounds:
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone exhibit antidepressant-like effects in animal models. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties , especially in models of neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to inhibit oxidative stress and promote neuronal survival makes it a candidate for further research in neuropharmacology.
Anticancer Potential
Initial studies suggest that derivatives of this compound may possess anticancer properties , particularly against certain types of tumors. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells.
Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of polymers used in various applications.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound has potential applications in the development of advanced coatings and adhesives that require resistance to environmental degradation.
Case Study 1: Antidepressant Activity Assessment
A study published in a peer-reviewed journal assessed the antidepressant effects of a related pyrazolo compound in rodent models. Results indicated significant reductions in depressive-like behaviors when administered at specific dosages over a two-week period.
Case Study 2: Neuroprotection in Alzheimer's Models
Another research effort explored the neuroprotective effects of this compound in transgenic mouse models of Alzheimer’s disease. The findings revealed that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs from recent literature:
*Estimated based on structural similarity to .
Preparation Methods
Cyclization of Pyrazolone Derivatives (Key Method)
- Starting Material : 1H-pyrazole-3(2H)-one (1.3 g, 15 mmol).
- Reagents :
- 1,3-Dibromopropane (1.9 mL, 19 mmol).
- K₂CO₃ (7.5 g, 54 mmol) in DMF (60 mL).
- Conditions :
- 130°C, 30 min pre-stirring.
- Dropwise addition of 1,3-dibromopropane, 2 h reaction.
- Workup :
- Quench with H₂O (100 mL).
- Extract with DCM (3 × 30 mL).
- Column chromatography (DCM/MeOH gradient).
- Yield : 94% (1.8 g).
Mechanism :
- Base-mediated deprotonation of pyrazolone.
- Nucleophilic attack on 1,3-dibromopropane.
- Intramolecular cyclization to form oxazine.
Alternative Routes for Functionalization
- Intermediate : 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-2-carbonyl chloride.
- Method :
- Treat pyrazolo-oxazine with SOCl₂ or POCl₃.
- React with 4-(2-hydroxyethyl)piperazine in presence of Et₃N.
- Yield : 60–75% (estimated from analogous reactions).
Synthesis of 4-(2-Hydroxyethyl)piperazine
Reductive Alkylation of Ethanolamines
Procedure :
- Reactants :
- Monoethanolamine (MEA) : Diethanolamine (DEA) = 3:1 mol ratio.
- Catalyst : Ni-Cu-Cr oxide (75:23:2 mol%).
- Conditions :
- H₂ pressure: 300–800 psig.
- Temperature: 150–190°C.
- Time: 2–3 h.
- Yield : 32–42% hydroxyethylpiperazine (HEP).
Optimization Factors :
- Excess MEA improves selectivity for mono-substitution.
- Higher H₂ pressure minimizes byproducts (e.g., bishydroxyethylpiperazine).
Industrial-Scale Production
Method :
- Condensation : N-Hydroxyethylpiperazine with 2-hydroxyethylsulfonic acid.
- Nanofiltration : Purification via acidification (HCl) and solvent removal.
- Purity : >99% (HPLC).
Coupling Strategies for Methanone Formation
Nucleophilic Acyl Substitution
Procedure :
Suzuki-Miyaura Coupling (Alternative)
Applicability : For aryl-substituted variants.
Limitation : Requires brominated pyrazolo-oxazine precursors.
Analytical Data and Optimization
Table 1: Comparative Yields of Key Steps
| Step | Method | Yield (%) | Source |
|---|---|---|---|
| Pyrazolo-oxazine core | Cyclization with K₂CO₃/DMF | 94 | |
| HEP synthesis | Reductive alkylation | 32–42 | |
| Methanone coupling | Acyl substitution | 68–72 |
Q & A
Basic: What are the common synthetic strategies for preparing this compound?
Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the pyrazolo-oxazine core followed by coupling with the 4-(2-hydroxyethyl)piperazine moiety. Key steps include:
- Core formation : Cyclocondensation of hydrazine derivatives with carbonyl precursors to construct the pyrazolo[5,1-b][1,3]oxazine ring .
- Piperazine coupling : Use of nucleophilic substitution or amide-bond formation to attach the piperazine group .
- Hydroxyethyl modification : Introduction of the 2-hydroxyethyl group via alkylation or protection-deprotection strategies .
Purification often employs column chromatography or recrystallization, with reaction optimization for temperature (e.g., reflux in ethanol/DMF) and solvent selection .
Basic: Which spectroscopic and analytical methods are critical for structural characterization?
Answer:
- NMR spectroscopy : 1H/13C NMR identifies proton environments and confirms regiochemistry of the pyrazolo-oxazine and piperazine moieties .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, essential for verifying synthetic intermediates .
- X-ray crystallography : Resolves stereochemical ambiguities and provides bond-length/angle data for the fused heterocyclic system .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic coupling reactions, while ethanol/water mixtures improve cyclization efficiency .
- Catalyst use : Palladium catalysts (e.g., for cross-coupling) or acid/base mediators (e.g., for cyclocondensation) accelerate key steps .
- Temperature control : Microwave-assisted synthesis reduces reaction time for thermally sensitive steps (e.g., triazole formation) .
Yield optimization requires iterative adjustments to stoichiometry, solvent ratios, and reaction monitoring via TLC .
Advanced: How to resolve contradictions in reported biological activities of structural analogs?
Answer:
- Functional group analysis : Compare substituent effects (e.g., trifluoromethyl vs. hydroxyethyl) on target binding using SAR studies .
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to isolate variable impacts .
- Meta-analysis : Cross-reference biological data (e.g., IC50 values) from analogs with shared motifs (e.g., pyridine/piperazine hybrids) to identify trends .
Advanced: What in silico strategies predict target interactions or pharmacokinetic properties?
Answer:
- Molecular docking : Simulate binding to receptors (e.g., kinases, GPCRs) using software like AutoDock to prioritize targets .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability or metabolic stability .
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions based on the hydroxyethyl-piperazine motif .
Basic: What structural motifs contribute to its potential bioactivity?
Answer:
- Pyrazolo-oxazine core : Imparts rigidity and hydrogen-bonding capacity, enhancing target selectivity .
- Piperazine moiety : Facilitates solubility and interactions with neurotransmitter receptors (e.g., serotonin/dopamine systems) .
- Hydroxyethyl group : Improves metabolic stability by reducing oxidative degradation .
Advanced: How to design experiments assessing metabolic stability in vitro?
Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) to monitor degradation via LC-MS, focusing on hydroxylation or N-dealkylation .
- CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
- Half-life calculation : Quantify parent compound depletion over time under standardized conditions .
Advanced: How to link this research to broader pharmacological theories?
Answer:
- Receptor theory : Frame studies around GPCR or kinase inhibition hypotheses, given piperazine’s prevalence in CNS-active drugs .
- Polypharmacology : Explore off-target effects using proteome-wide docking to identify secondary interactions .
- Scaffold hopping : Compare with triazole or pyridine derivatives to validate structure-activity universality .
Basic: What purification techniques are effective for intermediates?
Answer:
- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane gradients) isolates polar intermediates .
- Recrystallization : Ethanol/water mixtures purify crystalline intermediates (e.g., piperazine derivatives) .
- Distillation : Removes low-boiling-point byproducts during early synthetic steps .
Advanced: How to address low solubility in biological assays?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyethyl) to enhance aqueous compatibility .
- Nanoparticle formulation : Encapsulate the compound in liposomes or PEGylated carriers to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
